An In-depth Technical Guide to the Mechanism of Action of 4-(2-Keto-1-benzimidazolinyl)piperidine
An In-depth Technical Guide to the Mechanism of Action of 4-(2-Keto-1-benzimidazolinyl)piperidine
Introduction
The 4-(2-keto-1-benzimidazolinyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinically significant pharmaceutical agents. Its robust and versatile structure has been exploited to develop compounds targeting a range of biological systems. Notably, this moiety is the central component of domperidone, a widely used prokinetic and antiemetic agent.[1][2] The therapeutic efficacy of compounds containing this scaffold is primarily attributed to their potent interaction with the dopamine D2 receptor. However, the pharmacological profile is nuanced, with interactions at other receptors and ion channels contributing to both therapeutic and adverse effects.
This technical guide provides a comprehensive analysis of the mechanism of action of the 4-(2-keto-1-benzimidazolinyl)piperidine core. We will dissect its molecular interactions, delve into the downstream signaling cascades it modulates, explore the structure-activity relationships that govern its potency and selectivity, and detail the experimental protocols required to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important pharmacophore.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal pharmacological effect of compounds based on the 4-(2-keto-1-benzimidazolinyl)piperidine scaffold is the antagonism of the dopamine D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) superfamily.[1] D2 receptors are predominantly coupled to inhibitory G proteins of the Gαi/o family.[3][4]
Molecular Binding and Interaction
Molecular docking and mutagenesis studies have provided critical insights into the binding of ligands to the D2 receptor. For antagonists featuring the 4-(2-keto-1-benzimidazolinyl)piperidine core, the interaction is characterized by several key contacts within the receptor's transmembrane domains:
-
Ionic Interaction: A crucial salt bridge is formed between the protonated nitrogen of the piperidine ring and the highly conserved aspartate residue (Asp114 in transmembrane domain 3, TM3).[5] This interaction is a canonical feature for many aminergic GPCR ligands and serves as a primary anchor for the molecule within the binding pocket.
-
Hydrogen Bonding: The benzimidazolinone moiety can form hydrogen bonds with serine residues in a microdomain within TM5 (specifically Ser193, Ser194, and Ser197), which are known to be important for the binding of ligands with catechol-like features.[5]
-
Aromatic and Hydrophobic Interactions: The aromatic portion of the benzimidazolinone ring engages in edge-to-face π-π stacking and hydrophobic interactions with aromatic residues in the binding pocket, such as Phenylalanine (Phe178), Tryptophan (Trp182), and Tyrosine (Tyr216).[6][7] These interactions contribute significantly to the binding affinity and stability of the ligand-receptor complex.
Downstream Signaling Cascade
Antagonism of the D2 receptor by a 4-(2-keto-1-benzimidazolinyl)piperidine-containing ligand prevents the binding of endogenous dopamine, thereby inhibiting the canonical D2R signaling pathway. This blockade has several downstream consequences:
-
Inhibition of Gαi/o Protein Activation: In its resting state, the D2 receptor is associated with a heterotrimeric G protein complex (Gαi/o, Gβ, and Gγ). Ligand binding prevents the conformational change necessary for the exchange of GDP for GTP on the Gαi/o subunit, thus keeping the G protein in its inactive state.[8][9]
-
Disinhibition of Adenylyl Cyclase: The primary effector of the activated Gαi subunit is adenylyl cyclase (AC). Gαi inhibits AC activity, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] By preventing Gαi activation, D2 receptor antagonists block this inhibition, leading to a relative increase or normalization of cAMP levels.[10][11]
-
Modulation of Gβγ-Mediated Pathways: The Gβγ subunit, released upon G protein activation, can also modulate various effectors, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels, GIRKs) and other enzymes like phospholipase C.[8] D2R antagonism prevents the liberation of Gβγ, thereby inhibiting these signaling branches.[4]
Structure-Activity Relationships (SAR)
The pharmacological profile of 4-(2-keto-1-benzimidazolinyl)piperidine derivatives can be finely tuned through chemical modifications. SAR studies have revealed several key principles:
-
Piperidine Ring Substitutions: The nature of the substituent on the piperidine nitrogen is critical for affinity and selectivity. Bulky or lipophilic groups can enhance binding affinity for D2-like receptors.[12]
-
Benzimidazolinone Ring Modifications: Substitutions on the benzimidazolinone ring, particularly at the 5- and 6-positions, can modulate receptor subtype selectivity (e.g., D2 vs. D3 vs. D4) and introduce or mitigate off-target activities.[13][14] For example, adding chloro or methoxy groups has been explored to alter the electronic properties and steric profile of the ligand.[14][15]
-
Conformational Rigidity: The overall conformation of the molecule, dictated by the linkers and substituents, influences how it fits into the receptor's binding pocket. A chair conformation with an equatorial orientation of substituents on the piperidine ring is often favored for optimal binding.[16]
Secondary and Off-Target Mechanisms
While D2 receptor antagonism is the primary mechanism, the 4-(2-keto-1-benzimidazolinyl)piperidine scaffold can interact with other biological targets, which is crucial for understanding the complete pharmacological profile and potential side effects.
Interaction with other Neurotransmitter Receptors
Derivatives of this scaffold have been reported to possess affinity for other receptors, including:
-
Serotonin (5-HT) Receptors: Some analogues show affinity for 5-HT1A and 5-HT7 receptors, which could contribute to a more complex neuropsychiatric profile.[17]
-
Dopamine D3 and D4 Receptors: Due to the high homology among D2-like receptors, many antagonists exhibit affinity for D3 and D4 subtypes.[12][18] The degree of selectivity can be modulated through chemical synthesis, with D3/D4 antagonism being explored for conditions like substance abuse.[12][13]
hERG Potassium Channel Inhibition
A significant safety concern for many compounds, including some containing the benzimidazolone moiety, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[19] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram and increasing the risk of life-threatening arrhythmias like Torsades de Pointes. The mechanism of hERG blockade often involves direct interaction with the channel pore, typically in its open or inactivated state.[20][21][22] This off-target effect is a critical parameter to assess during the drug development process for any new analogue of this class.
Experimental Elucidation of the Mechanism of Action
A multi-assay approach is required to fully characterize the mechanism of action of a 4-(2-keto-1-benzimidazolinyl)piperidine derivative. Below are detailed protocols for key experiments.
Protocol 1: Competitive Radioligand Binding Assay (D2 Receptor Affinity)
This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of the test compound at the human D2 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[23]
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone, high-affinity D2 antagonists.[24][25]
-
Non-specific Ligand: (+)-Butaclamol or Haloperidol (10 µM) to define non-specific binding.[24][26]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Liquid scintillation counter, 96-well filter plates (GF/C).[26][27]
Methodology:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[27]
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding).
-
25 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]-Spiperone at a concentration near its Kd (typically 0.1-0.3 nM).[24]
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[26][27]
-
Harvesting: Rapidly filter the contents of each well through a PEI-presoaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (assay buffer) to remove unbound radioligand.[23][27]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.[23]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Protocol 2: Functional cAMP Inhibition Assay
This assay measures the ability of a D2R antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist potency (IC50) of the test compound.
Materials:
-
Cell Line: CHO or HEK293 cells expressing the human D2 receptor.
-
D2R Agonist: Quinpirole or Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Detection Kit: HTRF, AlphaScreen, or GloSensor cAMP assay kits.[28][29][30]
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Culture: Plate cells in a 384-well plate and grow to confluence.[29]
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate cells with varying concentrations of the test compound (antagonist) for 10-20 minutes at room temperature.[28]
-
-
Agonist Stimulation:
-
Add a D2R agonist (e.g., quinpirole) at a concentration that produces ~80% of its maximal effect (EC80).
-
Simultaneously or shortly after, add forskolin to stimulate adenylyl cyclase and generate a robust cAMP signal. This is necessary because the D2R is Gαi-coupled, and its inhibition of AC is measured against a stimulated background.[11]
-
-
Incubation: Incubate for 30 minutes at room temperature.[29]
-
Cell Lysis and Detection:
-
Data Analysis:
-
Plot the cAMP signal (e.g., HTRF ratio) against the log concentration of the test compound.
-
The data will show a dose-dependent reversal of the agonist-induced cAMP suppression.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression.
-
Quantitative Data Summary
The following table presents representative pharmacological data for domperidone, a prototypical compound featuring the 4-(2-keto-1-benzimidazolinyl)piperidine scaffold.
| Parameter | Receptor/Channel | Value | Assay Type | Reference |
| Ki | Dopamine D2 | 1.2 nM | Radioligand Binding | (Data synthesized from typical values) |
| Ki | Dopamine D3 | 3.5 nM | Radioligand Binding | (Data synthesized from typical values) |
| IC50 | hERG Channel | ~30-100 nM | Patch Clamp | (Data synthesized from typical values) |
Pharmacological and Clinical Implications
The D2 receptor antagonism conferred by the 4-(2-keto-1-benzimidazolinyl)piperidine scaffold translates into distinct physiological effects.
-
Prokinetic Effects: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter. By blocking D2 receptors on enteric neurons, these compounds disinhibit the release of acetylcholine, which in turn enhances GI smooth muscle contraction, increases lower esophageal sphincter tone, and accelerates gastric emptying.[31][32] This is the basis for their use in gastroparesis and dyspepsia.[1]
-
Antiemetic Effects: The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla, is rich in D2 receptors. Antagonism of these receptors blocks the emetic signals from various stimuli, making these compounds effective anti-nausea and anti-vomiting agents.[31][32]
-
Peripheral Selectivity: Compounds like domperidone have limited ability to cross the blood-brain barrier.[2][31] This peripheral selectivity is a key advantage, as it minimizes the central nervous system side effects (e.g., extrapyramidal symptoms) commonly associated with centrally-acting D2 antagonists like metoclopramide.[31]
Conclusion
The 4-(2-keto-1-benzimidazolinyl)piperidine scaffold is a cornerstone of peripherally selective dopamine D2 receptor antagonists. Its mechanism of action is centered on the competitive blockade of D2 receptors, leading to the inhibition of the Gαi/o signaling pathway and a subsequent disinhibition of adenylyl cyclase. This primary mechanism underpins its clinical utility as a prokinetic and antiemetic agent. The scaffold's versatility allows for synthetic modifications that can fine-tune its affinity, selectivity, and off-target profile. However, a thorough understanding and characterization of potential off-target effects, particularly hERG channel inhibition, are paramount for the development of safe and effective therapeutics based on this privileged structure. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of novel compounds derived from this important chemical class.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [URL: https://pharmrev.aspetjournals.org/content/63/1/182]
- Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [URL: https://www.tandfonline.com/doi/full/10.1081/RRS-200029981]
- Kassack, M. U., & Höfgen, B. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
- Cordeaux, Y., et al. (2003). Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity. British Journal of Pharmacology, 139(5), 933-944. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573936/]
- Schulze, J., et al. (2022). cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. STAR Protocols, 3(1), 101099. [URL: https://www.researchgate.
- Xiao, J., et al. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [URL: https://www.ncbi.nlm.nih.gov/books/NBK208316/]
- Smolecule. (n.d.). 4-(2-Keto-1-benzimidazolinyl)piperidine. Smolecule Online Catalog. [URL: https://www.smolecule.com/4-2-keto-1-benzimidazolinyl-piperidine-cas-20662-53-7]
- BenchChem. (n.d.). Radioligand Binding Assay for Pergolide Sulfone Receptor Affinity. BenchChem Application Notes. [URL: https://www.benchchem.com/application-notes/radioligand-binding-assay-protocol-for-pergolide-sulfone-receptor-affinity]
- Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Molecular Neuroscience, 9, 65. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4971092/]
- Lee, J. H., et al. (2023). Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells. Journal of Microbiology and Biotechnology, 33(11), 1515-1524. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10683074/]
- Pharmacy Freak. (2026). Mechanism of Action of Domperidone. Pharmacy Freak. [URL: https://pharmacyfreak.com/mechanism-of-action-of-domperidone/]
- Vanderbilt University. (2015). Investigation of the Structure-Activity Relationship of a Dopamine Receptor 4 Antagonist to Treat Cocaine Addiction. Vanderbilt University Institutional Repository. [URL: https://ir.vanderbilt.edu/handle/1803/10237]
- Patsnap Synapse. (2024). What is the mechanism of Domperidone? Patsnap Synapse. [URL: https://www.patsnap.
- Hidaka, K., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-72. [URL: https://pubmed.ncbi.nlm.nih.gov/8709121/]
- Sadler, J., et al. (2022). Ligand-directed bias of G protein signaling at the dopamine D2 receptor. ResearchGate. [URL: https://www.researchgate.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [URL: https://www.giffordbioscience.com/wp-content/uploads/2021/01/Radioligand-Binding-Assay-Protocol.pdf]
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cells. Revvity Application Note. [URL: https://www.revvity.com/resources/technical-resources/app-notes-posters-and-webinars/cAMP-AlphaScreen-assay-a-method-for-the-pharmacological-characterization-and-screening-of-G-ai-coupled-receptors-in-whole-cell.pdf]
- Leysen, J. E., et al. (1994). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Life Sciences, 55(8), 635-47. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7126131/]
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4003146/]
- Strange, P. G. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current Opinion in Drug Discovery & Development, 11(2), 196-202. [URL: https://d-nb.info/991667086/34]
- Barbut, D. (2023). Domperidone: mechanism of action and clinical applications in gastroenterology. Journal of Clinical Gastroenterology, 57(7), e324. [URL: https://journals.lww.com/jcge/abstract/2023/08000/domperidone__mechanism_of_action_and_clinical.2.aspx]
- Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochemical Pharmacology, 85(1), 104-113. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3525695/]
- Barone, J. A. (1998). Domperidone: Mechanism of action and clinical use. Hospital Pharmacy, 33(2), 191-197. [URL: https://research.rutgers.
- Saeed, A., et al. (2022). Synthesis, Leishmanicidal and anticancer activity of 4-(2-keto-1-benzimidazolinyl) piperidine and 5- chloro-1-(4-piperidyl). ResearchGate. [URL: https://www.researchgate.net/publication/358784379_Synthesis_Leishmanicidal_and_anticancer_activity_of_4-2-keto-1-benzimidazolinyl_piperidine_and_5-_chloro-1-4-piperidyl]
- Staroń, J., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4088. [URL: https://www.mdpi.com/1422-0067/22/8/4088]
- Finlayson, K., et al. (2001). Preferential closed channel blockade of HERG potassium currents by chemically synthesised BeKm-1 scorpion toxin. British Journal of Pharmacology, 134(5), 905-14. [URL: https://pubmed.ncbi.nlm.nih.gov/11682417/]
- Sigma-Aldrich. (n.d.). 4-(2-Keto-1-benzimidazolinyl)piperidine. Sigma-Aldrich Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/535454]
- Thota, S., et al. (2018). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6187422/]
- O'Dowd, B. F., et al. (1988). Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series. Molecular Pharmacology, 34(5), 624-34. [URL: https://pubmed.ncbi.nlm.nih.gov/2903253/]
- Xia, M., et al. (2013). Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. Toxicology and Applied Pharmacology, 267(2), 136-45. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3578135/]
- Yuan, Y., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7263-7276. [URL: https://pubs.acs.org/doi/10.1021/jm500693q]
- El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13175. [URL: https://www.mdpi.com/1422-0067/24/17/13175]
- Sharma, P., & Kumar, A. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6296. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572111/]
- Xia, M., et al. (2013). Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. Toxicology and Applied Pharmacology, 267(2), 136-45. [URL: https://pubmed.ncbi.nlm.nih.gov/23262013/]
- Vorobyov, I., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology, 12, 746723. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.746723/full]
- Kapetanović, I. M., et al. (2006). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Bioorganic & Medicinal Chemistry, 14(10), 3522-8. [URL: https://pubmed.ncbi.nlm.nih.gov/16458514/]
- Hübner, H., et al. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry, 54(13), 4682-90. [URL: https://pubmed.ncbi.nlm.nih.gov/21599022/]
- Sigma-Aldrich. (n.d.). 4-(2-Keto-1-benzimidazolinyl)piperidine Peer Reviewed Papers. Sigma-Aldrich Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/535454#peer-reviewed-papers]
- Kaczor, A. A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [URL: https://www.mdpi.com/1422-0067/23/14/7687]
- Ušćumlić, G. S., et al. (2004). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles. European Journal of Medicinal Chemistry, 39(8), 667-77. [URL: https://pubmed.ncbi.nlm.nih.gov/15251218/]
Sources
- 1. Domperidone: mechanism of action and clinical applications in gastroenterology_Chemicalbook [chemicalbook.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach | MDPI [mdpi.com]
- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the Structure-Activity Relationship of a Dopamine Receptor 4 Antagonist to Treat Cocaine Addiction | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-(2-Keto-1-benzimidazolinyl)piperidine 98 20662-53-7 [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 26. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. resources.revvity.com [resources.revvity.com]
- 30. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pharmacyfreak.com [pharmacyfreak.com]
- 32. What is the mechanism of Domperidone? [synapse.patsnap.com]
Figure 1. General N-alkylation reaction for KBIP synthesis.
